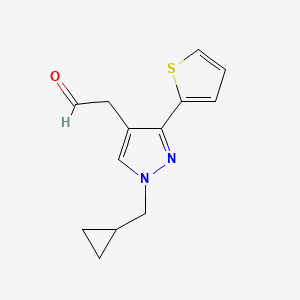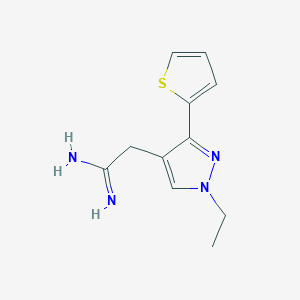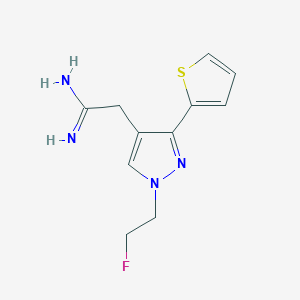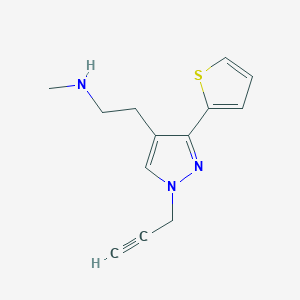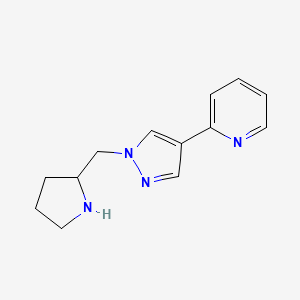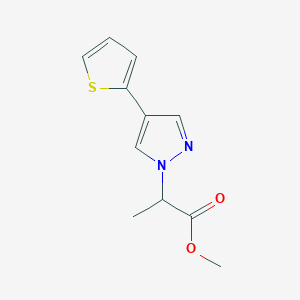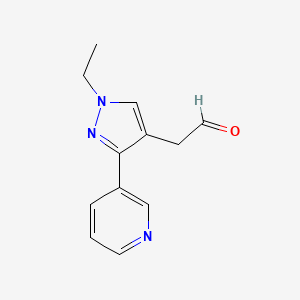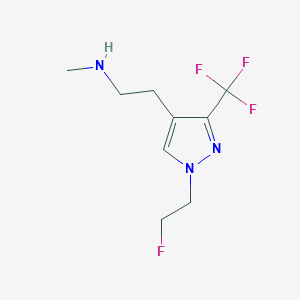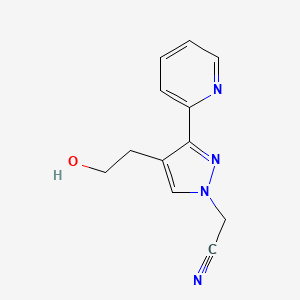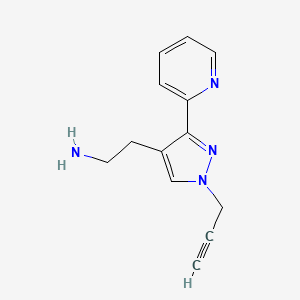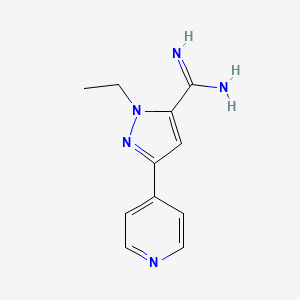
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral Agents
This compound has shown promise in the development of antiviral agents. Derivatives of indole, which share a similar heterocyclic structure, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could be synthesized into derivatives that might interact with viral proteins, potentially leading to new treatments for viral infections.
Agricultural Chemistry: Plant Growth Regulators
In agriculture, compounds with an indole nucleus, such as indole-3-acetic acid, play a role as plant hormones . The pyridinyl-pyrazole structure of the compound could be explored for its potential to mimic or influence plant hormones, thereby regulating plant growth and development.
Industrial Applications: Material Synthesis
The compound’s potential in material science, particularly in the synthesis of novel materials, is noteworthy. Its molecular structure could be utilized in the design of organic semiconductors or as a building block for metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis .
Environmental Science: Pollutant Remediation
Given the compound’s structural framework, it could be investigated for environmental applications such as the remediation of pollutants. Similar structures have been used to create materials that can adsorb or react with environmental contaminants, aiding in their breakdown or removal .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be studied for its potential as an enzyme inhibitor. Its structure could allow it to bind to active sites or allosteric sites on enzymes, modulating their activity, which is a common strategy in drug development .
Materials Science: Advanced Functional Materials
The pyrazole ring, present in the compound, is often found in materials with advanced functionalities, such as light-emitting diodes (LEDs) and photovoltaic cells. Research into the electronic properties of this compound could lead to the development of new materials for use in these technologies .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



